

# Analytical methods for the quantification of 6-Chloro-7-methylchromone

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## Compound of Interest

Compound Name: 6-Chloro-7-methylchromone

CAS No.: 67029-84-9

Cat. No.: B1630608

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Application Note: Analytical Quantification of **6-Chloro-7-methylchromone**

## Executive Summary

**6-Chloro-7-methylchromone** (6-CMC) (CAS: 67029-84-9) is a critical heterocyclic building block utilized in the synthesis of bioactive flavonoids, fluorescent probes, and pharmaceutical intermediates (e.g., for anti-inflammatory and anticancer therapeutics).[1]

Despite its prevalence in organic synthesis, no compendial monograph (USP/EP) currently exists for this specific impurity/intermediate. This guide provides a robust, self-validating protocol for its quantification. We present two complementary methodologies:

- RP-HPLC-UV (Method A): The "Gold Standard" for assay purity and reaction monitoring (>98% range).
- LC-MS/MS (Method B): For trace analysis (<0.1%) and genotoxic impurity screening.

## Physicochemical Profile & Solubility

Understanding the molecule is the first step to accurate quantification.

Property	Data	Analytical Implication
Molecular Formula		MW = 194.61 g/mol
LogP (Predicted)	-2.5 - 3.0	Moderately lipophilic; requires C18 or C8 stationary phase.
pKa	< -1 (Carbonyl oxygen)	Non-ionizable in standard pH range (2-8). Acidic mobile phase recommended to suppress silanol interactions.
UV Absorbance		Strong chromophore (Benzopyrone core). UV detection is highly sensitive.
Solubility	DMSO, DMF, Acetonitrile, Ethanol	Insoluble in water. Sample diluent must match initial mobile phase organic ratio.

## Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity Assay, Reaction Monitoring, Stability Studies.

### Chromatographic Conditions

This method utilizes a "Scouting Gradient" approach optimized for substituted chromones.

- System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
- Column: Agilent Zorbax Eclipse Plus C18 ( ) or Waters XBridge C18.
  - Why: The C18 phase provides sufficient retention for the lipophilic chloro-methyl groups.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: Acetonitrile (HPLC Grade).

- Why Formic Acid? Although 6-CMC is not basic, the acid suppresses secondary interactions with residual silanols on the column, sharpening the peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Injection Volume: 5-10
- .
- Detection: Diode Array Detector (DAD).
  - Quantification Channel: 254 nm (High sensitivity).
  - Confirmation Channel: 300 nm (Specific to chromone core).

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
2.0	10	Isocratic Hold
15.0	90	Linear Gradient
18.0	90	Wash
18.1	10	Re-equilibration
23.0	10	End

## Sample Preparation Protocol

- Stock Solution (1.0 mg/mL): Weigh 10 mg of 6-CMC into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
- Working Standard (50  
) : Dilute 500

of Stock Solution into 9.5 mL of Diluent (50:50 Water:Acetonitrile).

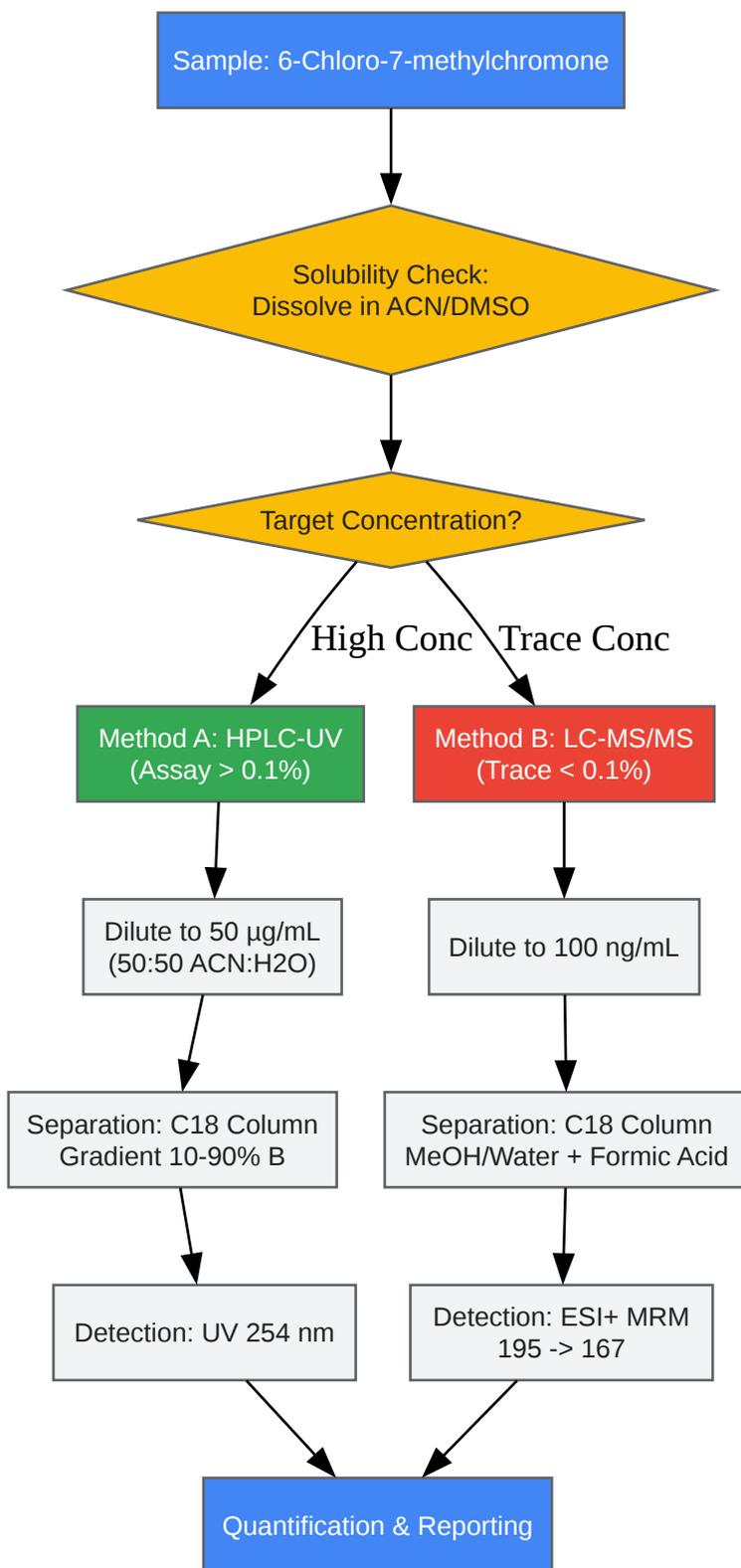
- Critical Step: Do not dilute with 100% water; the compound will precipitate.
- Filtration: Filter through a 0.22 μm PTFE syringe filter before injection.

## Method B: LC-MS/MS (Trace Quantification)

Recommended for: Impurity profiling in final drug substance, Trace analysis.

- Ionization: Electrospray Ionization (ESI), Positive Mode ( ).
- Precursor Ion: m/z 195.0 (Chlorine isotope pattern will show m/z 197.0 at ~33% intensity).
- MRM Transitions (Quantification):
  - (Loss of CO).
  - (Ring fragmentation).
- Mobile Phase: Use 0.1% Formic Acid in Water/Methanol (Methanol often provides better ionization efficiency for chromones than ACN).

## Analytical Workflow & Decision Logic



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Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

## Validation Criteria (ICH Q2 Compliant)

To ensure the trustworthiness of your data, the following validation parameters must be met:

- System Suitability:
  - %RSD of Peak Area (n=6):  
  
for HPLC;  
  
for LC-MS.
  - Tailing Factor:  
  
.
  - Resolution:  
  
between 6-CMC and any synthesis precursors (e.g., 2,4-dinitrophenol or chloroacetic anhydride derivatives).
- Linearity:
  - Range: 80% to 120% of target concentration.
  - .[2]
- LOD/LOQ (Estimated):
  - HPLC-UV: LOQ  
  
.
  - LC-MS: LOQ  
  
.

## Troubleshooting & Expert Tips

- **Peak Tailing:** If the peak tails significantly, increase the Formic Acid concentration to 0.2% or switch to a phosphate buffer (pH 2.5), provided you are not using MS detection.
- **Sample Precipitation:** 6-CMC is hydrophobic. If the peak area is lower than expected or precision is poor, check the injector needle for precipitation. Ensure the sample diluent contains at least 40-50% organic solvent.
- **Isomer Interference:** Be aware of regioisomers (e.g., 7-chloro-6-methylchromone). These will have identical Mass Spectra. They must be separated chromatographically. A Phenyl-Hexyl column can offer orthogonal selectivity if the C18 fails to separate isomers.

## References

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## Sources

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